Ile-Met can be sourced from protein-rich foods such as meat, fish, dairy products, and legumes. It can also be synthesized in laboratories for research and therapeutic purposes.
Ile-Met belongs to the class of compounds known as peptides, which are short chains of amino acids linked by peptide bonds. It is classified as a bioactive peptide due to its potential health benefits and biological activities.
Ile-Met can be synthesized through various methods:
The choice of synthesis method depends on factors such as purity requirements, yield, and cost. Solid-phase synthesis is commonly preferred for its efficiency and scalability.
The molecular structure of Ile-Met consists of a chain of two amino acids linked by a peptide bond. The structure can be represented as follows:
The molecular formula for Ile-Met is , with a molecular weight of approximately 189.24 g/mol. Its structure includes functional groups characteristic of amino acids: an amine group, a carboxylic acid group, and side chains specific to isoleucine and methionine.
Ile-Met can participate in various chemical reactions typical for peptides:
The stability of Ile-Met under different pH levels and temperatures affects its reactivity. For instance, it tends to be more stable at neutral pH compared to extreme acidic or basic conditions.
Ile-Met exerts its biological effects primarily through its role in protein synthesis and metabolic pathways. Upon ingestion, it is absorbed in the intestines and transported to tissues where it contributes to muscle repair and growth.
Studies indicate that dipeptides like Ile-Met may enhance nitrogen retention in the body, promoting an anabolic state conducive to muscle building and recovery after exercise.
Ile-Met has several applications in scientific research and nutrition:
Isoleucyl-methionine (Ile-Met) sequences serve as critical recognition motifs for metalloproteinases, particularly tumor necrosis factor-α converting enzyme (TACE/ADAM17) and ADAM10. These enzymes govern ectodomain shedding of membrane-anchored proteins through precise cleavage site selection. Research using combinatorial peptide libraries has revealed that TACE exhibits strong selectivity for methionine at the P1′ position (immediately downstream of the scissile bond), with a >15-fold preference over aromatic residues. In contrast, ADAM10 accommodates aromatic residues (Phe, Tyr) at P1′ but shows limited efficiency toward methionine-containing sequences. This fundamental difference arises from the steric constraints of TACE's S1′ pocket, which favors compact, aliphatic side chains like methionine (Met) or valine (Val) [1].
The Ile-Met sequence further influences substrate processing through positional cooperativity. When isoleucine occupies the P3 position (three residues upstream of the cleavage site) alongside P1′ methionine, TACE exhibits reduced catalytic efficiency due to conformational rigidity imposed by the branched β-carbon of isoleucine. This negative cooperativity is absent in peptides containing P3 proline, highlighting the unique interplay between non-prime (P3) and prime (P1′) side residues in determining substrate suitability. Such cooperativity explains why only ~14% of validated physiological MMP substrates combine P3 isoleucine with P1′ methionine [1] [5].
Table 1: Selectivity of Metalloproteinases for P1′ Residues in Peptide Substrates
Enzyme | Preferred P1′ Residues | Rejected P1′ Residues | Catalytic Efficiency (kcat/KM) for Met vs. Phe |
---|---|---|---|
TACE | Met, Val, Leu (>72%) | Phe, Tyr, Trp (<8%) | 15.2-fold higher for Met |
ADAM10 | Phe, Leu, Tyr (68%) | Met (low efficiency) | 3.1-fold higher for Phe |
MMP-2 | Leu, Ile (89%) | Charged residues | Met accepted but lower than Leu |
MMP-9 | Leu, Met (hydrophobic) | Small residues (Ala, Gly) | Comparable for Met and Leu |
The molecular basis for Ile-Met recognition lies in the architecture of enzyme active sites. TACE's S1′ pocket features three critical residues—Tyr436, Val434, and Thr439—that form a shallow, hydrophobic cavity optimized for methionine accommodation. The smaller volume of this cavity (∼120 ų) sterically excludes bulky aromatic side chains but readily accommodates methionine's flexible, unbranched thioether side chain. Mutagenesis studies confirm that substituting Tyr436 with alanine enlarges the S1′ pocket and enables cleavage of phenylalanine-containing substrates, abolishing TACE's selectivity for methionine [1] [7].
Methionine's sulfur atom confers unique binding properties within the S1′ pocket. Unlike leucine or isoleucine, methionine engages in weak polar interactions via its sulfur, which exhibits higher polarizability (1.6 × 10⁻²⁴ cm³) than aliphatic carbons (∼1.0 × 10⁻²⁴ cm³). This enhances van der Waals contacts with backbone atoms lining the pocket. Concurrently, the β-branched structure of isoleucine at P3 restricts φ/ψ angles to energetically favored regions (φ = –60° ± 20°, ψ = –45° ± 20°), stabilizing a substrate conformation complementary to TACE's catalytic cleft. This contrasts with methionine's rotational freedom at P3, which samples a broader conformational space (φ = –60° to 180°, ψ = –50° to 50°) [8] [10].
Table 2: Conformational Properties of Ile-Met vs. Other Hydrophobic Dipeptides in Enzyme Binding
Structural Feature | Ile-Met | Leu-Met | Val-Met |
---|---|---|---|
P3 Residue Flexibility | Restricted (β-branch) | Moderate | Restricted (β-branch) |
P1′ Residue Flexibility | High (unbranched, S-C bonds) | High (unbranched) | Moderate (β-branch) |
S1′ Pocket van der Waals Contact | 6.8 ± 0.9 kcal/mol | 7.1 ± 1.0 kcal/mol | 6.5 ± 0.8 kcal/mol |
P3-P1′ Distance in Bound State | 6.2 ± 0.4 Å | 6.5 ± 0.5 Å | 5.9 ± 0.3 Å |
Ile-Met sequences exhibit distinct catalytic efficiencies compared to other hydrophobic dipeptides. Kinetic analyses reveal that TACE cleaves Ile-Met-containing peptides with a kcat/KM of 2,800 M⁻¹s⁻¹, which is 1.8-fold higher than Val-Met but 2.5-fold lower than Leu-Met. This hierarchy (Leu-Met > Ile-Met > Val-Met) reflects the optimal fit of leucine's isobutyl side chain within the S1′ pocket. Isoleucine's β-branching at P3 reduces catalytic efficiency by 30% compared to proline due to reduced backbone flexibility, limiting optimal positioning of the scissile bond relative to the catalytic zinc ion [1] [5].
Hydrophobicity scales further explain residue preferences. Methionine's octanol-water partition coefficient (logP = 1.9) is comparable to leucine (logP = 2.0) and isoleucine (logP = 1.8), yet its oxidation potential creates functional divergence. Unlike leucine or valine, methionine can be reversibly oxidized to methionine sulfoxide, altering its hydrophobicity from logP 1.9 to –1.5. This oxidation abolishes proteolysis at Ile-Met sites in substrates like TNF-α and TGF-α, effectively acting as a redox switch for metalloproteinase activity. Consequently, Ile-Met sequences exhibit lower conservation than Leu-Leu in physiological substrates (frequency: 12% vs. 38%), likely due to this regulatory vulnerability [6] [10].
Table 3: Functional Comparison of Hydrophobic Residues in Metalloproteinase Substrates
Property | Ile | Met | Leu | Val |
---|---|---|---|---|
Frequency in MMP P1′ (%) | 18 | 15 | 42 | 12 |
Buried Surface Area (%) | 85 ± 6 | 78 ± 8 | 88 ± 5 | 83 ± 7 |
Catalytic Efficiency (kcat/KM relative to Leu=1.0) | 0.92 | 0.87 | 1.00 | 0.79 |
Oxidation Sensitivity | None | High | None | None |
S1′ Pocket Fit (Volume Occupancy) | 81% | 94% | 99% | 77% |
Compounds Mentioned:
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